molecular formula C12H8N2O B1683417 Benzo[c][1,8]naphthyridin-6(5h)-One CAS No. 53439-81-9

Benzo[c][1,8]naphthyridin-6(5h)-One

Cat. No. B1683417
CAS RN: 53439-81-9
M. Wt: 196.2 g/mol
InChI Key: YLSBDRGLLZDAKB-UHFFFAOYSA-N
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Description

Benzo[c][1,8]naphthyridin-6(5h)-One is a complex organic compound. Based on its name, it likely belongs to the class of compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For example, 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones were obtained by cyclization of 2-anilinonicotinic acids or the corresponding nitriles .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . The structure is likely to be planar with conjugated pi systems, which is typical for aromatic compounds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on their functional groups. For instance, naphthyridines can undergo a variety of reactions, including cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the presence of functional groups. For instance, the pK2 values of 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones range from -4.63 to -5.98 and correlate with the σ substituent constants .

Scientific Research Applications

Organic Chemistry

  • Summary of the application : Benzo[c][1,8]naphthyridin-6(5h)-One is used in the synthesis of 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones .
  • Methods of application : The compounds were obtained by cyclization of 2-anilinonicotinic acids or the corresponding nitriles .
  • Results or outcomes : The pK2 values of these compounds range from -4.63 to -5.98 and correlate with the σ substituent constants .

Medicinal Chemistry

  • Summary of the application : 1,8-Naphthyridine scaffold and their derivatives have attracted a lot of attention and have been explored to the discovery of a many proven broad ranges of pharmaceutically bioactive compounds .
  • Methods of application : A novel synthetic route of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine was established .
  • Results or outcomes : The synthesized compounds were evaluated for their antimicrobial efficiency against bacteria (S. aureus and E. coli) using ampicillin as a standard reference and against fungi (C. albicans) using fluconazole as a standard reference .

Pharmacology

  • Summary of the application : 1,8-Naphthyridine structural skeleton, which includes “Benzo[c][1,8]naphthyridin-6(5h)-One”, has a broad range of pharmacological applications such as antihistaminic, anticonvulsant, antibacterial, antimalarial, anti-allergic, antidepressant, antioxidant, gastric anti-secretory, antitubercular, antimicrobial, potential diuretic, anticancer, HIV-1 integrase inhibitors, Alzheimer’s disease, anti-inflammatory, telomerase and kinase inhibitors .
  • Methods of application : A novel synthetic route of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine was established .
  • Results or outcomes : The synthesized compounds were evaluated for their antimicrobial efficiency against bacteria (S. aureus and E. coli) using ampicillin as a standard reference and against fungi (C. albicans) using fluconazole as a standard reference .

Material Science

  • Summary of the application : Dicyanovinyl (DCV) end-capped oligomers containing fused benzo[2,1-b:3,4-b′]dithiophene (BDT) and naphtho[2,1-b:3,4-b′]dithiophene (NDT) as central cores have been synthesized and characterized .
  • Methods of application : These oligomers show excellent thermal stability due to the insertion of the central fused ring system thus allowing purification by gradient sublimation in high yield .
  • Results or outcomes : The synthesized oligomers were characterized using IR, 1H, 13C NMR and mass spectral analysis .

Antileishmanial Activity

  • Summary of the application : Trifluoromethyl-substituted benzo[b][1,8]naphthyridin-4(1H)-ones, which include “Benzo[c][1,8]naphthyridin-6(5h)-One”, have been studied for their potential as antileishmanial agents .
  • Methods of application : These compounds were synthesized and tested for their toxicity on peritoneal macrophages .

Photovoltaic Applications

  • Summary of the application : Dicyanovinyl (DCV) end-capped oligomers containing fused benzo[2,1-b:3,4-b′]dithiophene (BDT) and naphtho[2,1-b:3,4-b′]dithiophene (NDT) as central cores, which include “Benzo[c][1,8]naphthyridin-6(5h)-One”, have been synthesized and characterized for photovoltaic applications .
  • Methods of application : These oligomers show excellent thermal stability due to the insertion of the central fused ring system thus allowing purification by gradient sublimation in high yield .
  • Results or outcomes : With respect to the reference compound, non-fused tetramer DCV4T, the new oligomers showed hypsochromic shifts in absorption and emission spectra and larger band gaps in thin films . Due to high lying LUMO energy levels, they exhibit sufficient energy offset with respect to C60 to allow for efficient charge transfer in organic solar cells .

Safety And Hazards

The safety and hazards associated with such compounds can depend on factors like their reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on such compounds could include exploring their potential applications in various fields, such as medicine or materials science . Further studies could also aim to better understand their physical and chemical properties, as well as their biological activities.

properties

IUPAC Name

5H-benzo[c][1,8]naphthyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSBDRGLLZDAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492294
Record name Benzo[c][1,8]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,8]naphthyridin-6(5h)-One

CAS RN

53439-81-9
Record name Benzo[c][1,8]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-3-bromopyridine (173 mg, 1.00 mmol), 2-methoxycarbonyl-phenylboronic acid (225 mg, 1.25 mmol), Pd(OAc)2 (9 mg, 0.04 mmol), S-Phos (33 mg, 0.08 mmol), and K2CO3 (414 mg, 3.00 mmol) were dissolved in dioxane/H2O (2.0 mL, 10/1, v/v), and stirred overnight at 100° C. The reaction mixture was concentrated, suspended in EtOAc/H2O, and filtered. The precipitate was washed with EtOAc/H2O, and dried under vacuum to provide 1 (75 mg, 38% yield) as a solid. LC-MS (M+H=197, obsd.=197). 1H NMR (400 MHz, d6-DMSO): δ 12.08 (s, 1H), 8.83 (d, 1H), 8.55 (d, 1H), 8.49 (dd, 1H), 8.42 (d, 1H), 7.90 (t, 1H), 7.70 (t, 1H), 7.33 (dd, 1H).
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Yield
38%

Synthesis routes and methods II

Procedure details

2-Amino-3-iodo-5-bromopyridine (299 mg, 1.00 mmol), 2-methoxycarbonylphenylboronic acid (189 mg, 1.05 mmol), palladium(II) acetate (9 mg, 0.04 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (33 mg, 0.08 mmol), and potassium carbonate (414 mg, 3.00 mmol) were dissolved in dioxane/H2O (2.0 mL, 10/1, v/v), and stirred overnight at 100° C. The reaction mixture was concentrated, suspended in EtOAc/H2O, and filtered. The precipitate was washed with EtOAc/H2O, and dried under vacuum to provide 1 (6 mg, 7% yield) as a solid. LC-MS (M+H=275, obsd.=275). 1H NMR (400 MHz, d6-DMSO): δ 12.22 (s, 1H), 9.11 (d, 1H), 8.64 (d, 1H), 8.61 (d, 1H), 8.33 (d, 1H), 7.91 (t, 1H), 7.73 (t, 1H).
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YT Park, CH Jung, MS Kim, KW Kim… - The Journal of …, 2001 - ACS Publications
The photochemical behavior of 2-halo-N-pyridinylbenzamide (1−4 in Chart 1) was studied. The photoreaction of 2-chloro-N-pyridinylbenzamides 1a, 2a, 3a, and 4 afforded …
Number of citations: 36 pubs.acs.org
L Yadav, MK Tiwari, BRK Shyamlal… - The Journal of Organic …, 2020 - ACS Publications
This article describes the identification of 1-(2-hydroxyethyl)-piperazine as a new, cost-effective, highly efficient organocatalyst, which promotes both inter- and intra-molecular direct C( …
Number of citations: 24 pubs.acs.org
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com
KKW To, WCS Cho - 2020 - books.google.com
Drug Repurposing in Cancer Therapy: Approaches and Applications provides comprehensive and updated information from experts in basic science research and clinical practice on …
Number of citations: 3 books.google.com

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